4-Chloro-1-methyl-1H-indazole-3-carbonitrile CAS number
4-Chloro-1-methyl-1H-indazole-3-carbonitrile CAS number
An In-depth Technical Guide to 4-Chloro-1-methyl-1H-indazole-3-carbonitrile
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with advanced heterocyclic intermediates. We will explore the synthesis, properties, and applications of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, a key building block in modern medicinal chemistry.
Introduction: The Privileged Indazole Scaffold
Nitrogen-containing heterocycles are foundational building blocks for a vast number of natural products and commercial drugs.[1] Among these, the indazole scaffold is recognized as a "privileged structure" due to its prevalence in molecules exhibiting a wide range of pharmacological activities.[1] The bicyclic system, consisting of a fused benzene and pyrazole ring, offers a versatile template for designing potent and selective therapeutic agents. Consequently, indazole derivatives have gained significant attention, leading to the development of numerous compounds targeting diseases such as cancer, inflammation, and viral infections.[1][2] This guide focuses specifically on the 4-chloro-1-methyl-1H-indazole-3-carbonitrile derivative, a strategically functionalized intermediate designed for further elaboration in drug discovery programs.
Compound Identification and Physicochemical Properties
While 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a specific and valuable derivative, it is a specialized research chemical and may not be widely cataloged with a dedicated CAS number. However, its identity is unequivocally defined by its structure. Its properties can be reliably calculated and are benchmarked against its unmethylated precursor, 4-chloro-1H-indazole-3-carbonitrile (CAS: 1264481-55-1).[3]
| Property | Value | Source |
| IUPAC Name | 4-Chloro-1-methyl-1H-indazole-3-carbonitrile | - |
| Molecular Formula | C₉H₆ClN₃ | Calculated |
| Molecular Weight | 191.62 g/mol | Calculated |
| CAS Number | Not widely cataloged | - |
| Appearance | Expected to be an off-white to yellow solid | Extrapolated |
| Solubility | Expected to be soluble in polar aprotic solvents (DMF, DMSO, THF) | Extrapolated |
Proposed Synthesis and Mechanistic Rationale
The synthesis of 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The proposed pathway leverages established, high-yielding transformations documented for analogous indazole systems. The strategy involves the initial formation of the 4-chloro-1H-indazole core, followed by sequential N-methylation, C3-halogenation, and a final palladium-catalyzed cyanation.
Logical Workflow for Synthesis
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol
Step 1: Synthesis of 4-Chloro-1H-indazole
This initial step is critical for forming the core heterocyclic structure. The procedure is adapted from established methods for preparing substituted indazoles.[4][5]
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Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-chloro-2-methylaniline (70.6 mmol), potassium acetate (84.7 mmol), and chloroform (120 mL).
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Acylation: Cool the mixture to 0 °C. Slowly add acetic anhydride (212 mmol) dropwise. Allow the reaction to warm to 25 °C and stir for 1 hour. The in-situ formation of the acetylated amine protects it and sets the stage for cyclization.
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Diazotization & Cyclization: Heat the mixture to 60 °C and add isopentyl nitrite (141 mmol). This reagent serves as the diazotizing agent, which is the key step for initiating the intramolecular cyclization to form the indazole ring. Stir the reaction overnight at 60 °C.
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Hydrolysis & Workup: Cool the reaction to 0 °C and add water (75 mL) and THF (150 mL). Add lithium hydroxide (494 mmol) to hydrolyze the N-acetyl group formed during the reaction. Stir for 3 hours at 0 °C.
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Extraction: Add water (200 mL) and extract the product with ethyl acetate (2 x 300 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield 4-chloro-1H-indazole as a solid.
Step 2: N-Methylation of 4-Chloro-1H-indazole
This step selectively adds the methyl group to the N1 position of the pyrazole ring.
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Setup: Dissolve the 4-chloro-1H-indazole (1 equiv.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
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Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equiv.), to the solution. Stir for 20-30 minutes at room temperature to deprotonate the indazole nitrogen.
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Alkylation: Add methyl iodide (CH₃I, 1.2 equiv.) dropwise. Stir the reaction at room temperature until TLC or LC-MS analysis indicates the complete consumption of the starting material.
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Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield 4-chloro-1-methyl-1H-indazole.
Step 3: C3-Halogenation of 4-Chloro-1-methyl-1H-indazole
Introduction of a halogen at the C3 position is necessary to facilitate the subsequent cyanation reaction. Iodination is often preferred for its higher reactivity in palladium-catalyzed cross-coupling.
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Setup: Dissolve the 4-chloro-1-methyl-1H-indazole (1 equiv.) in DMF or a similar solvent.
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Iodination: Add N-Iodosuccinimide (NIS, 1.1 equiv.) in portions. The reaction is typically run at room temperature and monitored by TLC/LC-MS.
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Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layers, dry, and concentrate. The crude product, 4-chloro-3-iodo-1-methyl-1H-indazole, can be purified by column chromatography if necessary.
Step 4: Palladium-Catalyzed Cyanation
The final step introduces the carbonitrile functional group. Modern palladium catalysis using non-toxic cyanide sources is the preferred method for this transformation.[6]
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Reagents & Setup: In a reaction vessel, combine 4-chloro-3-iodo-1-methyl-1H-indazole (1 equiv.), potassium ferrocyanide (K₄[Fe(CN)₆], 0.4 equiv.) as the cyanide source, a palladium catalyst such as allylpalladium(II) chloride dimer (1-2 mol%), and a ligand like Xantphos (2-4 mol%).[6]
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Reaction: Add a solvent mixture, such as dimethylacetamide (DMAc) and water.[6] Purge the vessel with an inert gas (Argon or Nitrogen). Heat the reaction mixture (typically 120-140 °C) and stir until the reaction is complete. The ligand is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-CN bond.
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Workup & Purification: Cool the reaction, filter off inorganic salts, and extract the product with an organic solvent. Purify the final compound, 4-Chloro-1-methyl-1H-indazole-3-carbonitrile, using silica gel column chromatography.
Analytical Characterization
Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic and analytical techniques.
| Analysis Technique | Expected Results |
| ¹H NMR | Aromatic protons (3H) showing characteristic shifts and coupling for the indazole ring. A singlet corresponding to the N-methyl group (3H) around 3.8-4.2 ppm. |
| ¹³C NMR | Resonances for 9 unique carbon atoms, including the distinctive nitrile carbon (C≡N) signal around 115-120 ppm and signals for the aromatic and methyl carbons. |
| LC-MS (ESI+) | A prominent ion peak corresponding to [M+H]⁺ at m/z 192.6. |
| Elemental Analysis | Calculated % composition: C, 56.41%; H, 3.16%; Cl, 18.50%; N, 21.93%. Experimental values should be within ±0.4%. |
Applications in Medicinal Chemistry
The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases.[7] 4-Chloro-1-methyl-1H-indazole-3-carbonitrile is an exemplary intermediate, providing multiple points for diversification.
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The Carbonitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or it can serve as a bioisostere for other functional groups.
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The Chlorine Atom: Provides a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce complex aryl or heteroaryl substituents.
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The Indazole Core: Acts as a critical pharmacophore that can form key hydrogen bonds and hydrophobic interactions with target proteins.
Role in Drug Discovery Pipeline
Caption: The logical progression from building block to drug candidate.
Safety and Handling
As with any specialized laboratory chemical, 4-Chloro-1-methyl-1H-indazole-3-carbonitrile should be handled with appropriate care. While a specific safety data sheet (SDS) is not available, guidelines for related heterocyclic nitrile and chloro-aromatic compounds should be followed.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed or if irritation persists, seek immediate medical attention.
Conclusion
4-Chloro-1-methyl-1H-indazole-3-carbonitrile is a high-value intermediate for chemical and pharmaceutical research. Its strategic functionalization provides a robust platform for the synthesis of diverse compound libraries, particularly for the discovery of novel kinase inhibitors. The synthetic pathway detailed in this guide, based on reliable and well-documented chemical principles, offers a clear roadmap for its preparation. Proper analytical characterization is essential to ensure the quality required for progression into drug discovery pipelines.
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